Benzyloxy carbonyl-PEG3-acid
Overview
Description
Benzyloxy carbonyl-PEG3-acid is a polyethylene glycol (PEG) derivative that features a benzyl protecting group and a carboxylic acid moiety. This compound is primarily used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxy carbonyl-PEG3-acid typically involves the reaction of a PEG derivative with a benzyl chloroformate to introduce the benzyl protecting group. The carboxylic acid moiety is then introduced through subsequent reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of stable bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .
Types of Reactions:
Substitution Reactions: The carboxylic acid moiety of this compound can undergo substitution reactions with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis, a reaction that involves the use of hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
EDC and HATU: Used as activators in substitution reactions to form amide bonds.
Hydrogen Gas and Palladium Catalyst: Used in hydrogenolysis to remove the benzyl protecting group
Major Products Formed:
Amide Bonds: Formed through substitution reactions with primary amines.
Deprotected PEG Derivatives: Formed through hydrogenolysis of the benzyl protecting group
Scientific Research Applications
Benzyloxy carbonyl-PEG3-acid is widely used in scientific research due to its versatility and hydrophilic properties. Some of its applications include:
Drug Delivery: Used as a linker in the synthesis of drug conjugates to improve solubility and bioavailability.
Proteolysis Targeting Chimeras (PROTACs): Utilized as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Bioconjugation: Employed in the conjugation of biomolecules such as proteins and peptides to enhance their stability and solubility.
Polymer Chemistry: Used in the synthesis of various PEG-based polymers for applications in medicine and industry.
Mechanism of Action
The mechanism of action of Benzyloxy carbonyl-PEG3-acid primarily involves its ability to form stable amide bonds through substitution reactions. The carboxylic acid moiety reacts with primary amines in the presence of activators, leading to the formation of amide bonds. The benzyl protecting group can be removed via hydrogenolysis, allowing for further functionalization of the PEG linker .
Comparison with Similar Compounds
Benzyloxy carbonyl-PEG4-acid: Similar to Benzyloxy carbonyl-PEG3-acid but with an additional ethylene glycol unit, providing a longer linker.
t-Boc-N-amido-PEG4-(CH2)3CO2H: Contains a tert-butyloxycarbonyl (Boc) protecting group and a carboxylic acid moiety, used for similar applications but with different protecting group chemistry.
Uniqueness: this compound is unique due to its specific combination of a benzyl protecting group and a carboxylic acid moiety, which allows for versatile functionalization and high water solubility. Its ability to form stable amide bonds and undergo hydrogenolysis makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
3-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c18-16(19)6-8-21-10-12-23-13-11-22-9-7-17(20)24-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVQHJQMAHLFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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